molecular formula C27H20Cl2N2O2 B11981577 7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303107-14-4

7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11981577
CAS No.: 303107-14-4
M. Wt: 475.4 g/mol
InChI Key: DWNYLNRCDCTOCN-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C27H20Cl2N2O2 and its molecular weight is 475.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

303107-14-4

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

7,9-dichloro-5-(2-methoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H20Cl2N2O2/c1-32-25-9-5-4-8-20(25)27-31-24(21-13-19(28)14-22(29)26(21)33-27)15-23(30-31)18-11-10-16-6-2-3-7-17(16)12-18/h2-14,24,27H,15H2,1H3

InChI Key

DWNYLNRCDCTOCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C(=CC(=C6)Cl)Cl

Origin of Product

United States

Biological Activity

7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties. The presence of dichloro and methoxy substituents enhances its chemical reactivity, which could influence its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C21_{21}H16_{16}Cl2_{2}N2_{2}O. The structural arrangement includes a pyrazolo-benzoxazine core, which is significant for its potential applications in medicinal chemistry. The dichloro substituents can participate in nucleophilic substitution reactions, while the methoxy group adds to its reactivity profile.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a screening of drug libraries on multicellular spheroids revealed novel anticancer compounds with similar structural motifs . The unique combination of functional groups in this compound may enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that derivatives of benzoxazine structures demonstrate moderate to significant antibacterial and antifungal activities . The presence of lipophilic groups in related compounds correlates with increased antimicrobial efficacy.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer proliferation and microbial resistance mechanisms.

Case Studies and Research Findings

StudyFindings
Screening for Anticancer ActivityIdentified novel anticancer compounds through drug library screening on multicellular spheroids; compounds with similar structures showed significant activity against cancer cell lines .
Antimicrobial StudiesCompounds with benzoxazine frameworks exhibited moderate to significant antibacterial activity; derivatives were tested against various pathogens .
Mechanistic InsightsInvestigations into enzyme interactions suggested potential pathways for inhibiting cancer cell growth and microbial proliferation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7,9-Dichloro-5-(2-methoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FTIR), and X-ray crystallography are employed to confirm the structure and purity of the compound. For instance, NMR spectroscopy can provide insights into the molecular environment of hydrogen and carbon atoms within the compound, while FTIR can identify functional groups present.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure
FTIRIdentify functional groups
X-ray CrystallographyConfirm crystal structure

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly for its potential anticancer properties. Research has indicated that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that this compound could inhibit tumor growth in multicellular spheroids, suggesting its efficacy as an anticancer agent .

Case Study: Anticancer Activity

  • Objective : To evaluate the anticancer potential of this compound.
  • Method : Screening against multiple cancer cell lines using multicellular spheroid models.
  • Findings : The compound showed promising results in reducing cell viability and inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Several studies have reported moderate to significant antibacterial and antifungal effects associated with similar benzoxazine derivatives. The lipophilicity of these compounds often correlates with their antibacterial potency .

Case Study: Antimicrobial Activity

  • Objective : To assess the antimicrobial efficacy of related benzoxazine compounds.
  • Method : In vitro testing against bacterial strains.
  • Findings : Compounds with higher lipophilicity exhibited enhanced antibacterial activity.

Materials Science

In materials science, this compound is explored as a monomer for polybenzoxazines. These materials are known for their excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive industries .

Table 2: Properties of Polybenzoxazines

PropertyValue
Thermal StabilityHigh (up to 300°C)
Mechanical StrengthExcellent
Chemical ResistanceGood

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